molecular formula C4HLiO4 B2937796 Lithium;4-hydroxy-4-oxobut-2-ynoate CAS No. 2248297-90-5

Lithium;4-hydroxy-4-oxobut-2-ynoate

Cat. No.: B2937796
CAS No.: 2248297-90-5
M. Wt: 119.99
InChI Key: OVVFKKXKGJPYJT-UHFFFAOYSA-M
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Description

Lithium 4-hydroxy-4-oxobut-2-ynoate (CAS 7218-52-2) is a lithium salt derived from 4-hydroxy-4-oxobut-2-ynoic acid. Its structure features a conjugated triple bond (C≡C) and two oxygenated functional groups: a hydroxyl (-OH) and a ketone (-C=O). The molecular formula is LiC₄H₃O₄, corresponding to a deprotonated carboxylate group and a lithium counterion. This compound is primarily utilized in specialized applications, such as lithium-ion battery electrolytes or organic synthesis intermediates, owing to its unique ionic and reactive properties .

Properties

IUPAC Name

lithium;4-hydroxy-4-oxobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4.Li/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFKKXKGJPYJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(#CC(=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HLiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;4-hydroxy-4-oxobut-2-ynoate typically involves the reaction of lithium hydroxide with 4-hydroxy-4-oxobut-2-ynoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-hydroxy-4-oxobut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions include carboxylates, alcohol derivatives, and substituted compounds, which have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Lithium;4-hydroxy-4-oxobut-2-ynoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium;4-hydroxy-4-oxobut-2-ynoate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. These interactions contribute to its biological and therapeutic effects.

Comparison with Similar Compounds

Sodium 4-(Methylthio)-2-oxobutanoate (CAS 51828-97-8)

  • Molecular Formula : C₅H₇O₃S·Na
  • Key Differences: Replaces the hydroxyl group (-OH) with a methylthio (-SCH₃) substituent. The sodium counterion and sulfur-containing group enhance solubility in polar solvents compared to the lithium analog. Applications: Primarily used in flavoring agents (FEMA No. 3881) and organic synthesis due to its thioether functionality .

(E)-4-Hydroxybut-2-enoic Acid Derivatives

  • Examples: (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid (C₁₄H₁₄O₃, MW 230.26). Timolol-related compounds with extended alkyl/aryl chains (e.g., C₁₇H₂₆N₄O₆S·C₄H₄O₄, MW 530.55).
  • Key Differences :
    • Double bond (C=C) instead of triple bond (C≡C), reducing reactivity but improving stability.
    • Bulkier substituents (e.g., tetrahydronaphthalene) increase lipophilicity, making these derivatives suitable for pharmaceutical applications (e.g., Timolol impurities) .

(E)-Methyl 4-Cyclohexyl-4-oxobut-2-enoate (CAS 60112-28-9)

  • Molecular Formula : C₁₁H₁₆O₃
  • Key Differences: Ester group (-COOCH₃) replaces the carboxylate, enhancing volatility and compatibility with organic solvents. Cyclohexyl substituent introduces steric hindrance, affecting reaction kinetics in synthetic pathways.

Functional Comparison with Lithium Salts

Lithium Hypochlorite (LiOCl)

  • Molecular Formula : LiOCl
  • Key Differences: Strong oxidizer (unlike the non-oxidizing 4-hydroxy-4-oxobut-2-ynoate). High water solubility (75.4 g/100 mL at 25°C) due to ionic dissociation, whereas the triple bond in 4-hydroxy-4-oxobut-2-ynoate may reduce solubility in aqueous media. Applications: Drilling fluid additive for polymer degradation; incompatible with acidic conditions .

Lithium Nickel Oxide (LiNiO₂)

  • Key Differences: Inorganic layered structure vs. organic lithium salt. LiNiO₂ is a cathode material with high specific capacity (170–200 mAh/g) but faces challenges in thermal stability and synthesis complexity. Lithium 4-hydroxy-4-oxobut-2-ynoate’s organic nature limits its use in solid-state electrodes but may enhance electrolyte ionic conductivity .

Research Findings and Performance Metrics

Electrochemical Behavior

  • Lithium Dissolution/Deposition: In lithium powder electrodes, uniform dissolution is observed at low current densities, suppressing dendritic growth. The triple bond in 4-hydroxy-4-oxobut-2-ynoate may stabilize ion transport, though direct studies are pending .
  • Ionic Conductivity: Perovskite-type lithium conductors (e.g., LaLiTiO₃) exhibit high Li⁺ mobility (10⁻³ S/cm). Organic salts like 4-hydroxy-4-oxobut-2-ynoate likely have lower conductivity but better solubility in organic electrolytes .

Stability and Reactivity

  • The triple bond in 4-hydroxy-4-oxobut-2-ynoate increases susceptibility to hydrolysis or polymerization compared to double-bond analogs (e.g., but-2-enoates). This limits its use in high-temperature battery systems .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Key Applications Reactivity Notes
Lithium 4-hydroxy-4-oxobut-2-ynoate LiC₄H₃O₄ ~132 g/mol Moderate (est.) Batteries, Organic Synthesis Triple bond reactivity
Sodium 4-(methylthio)-2-oxobutanoate C₅H₇O₃S·Na 190.16 g/mol High Flavoring, Pharmaceuticals Thioether stability
Lithium Hypochlorite LiOCl 58.39 g/mol 75.4 g/100 mL Drilling Fluids Strong oxidizer
(E)-4-Hydroxybut-2-enoic acid C₁₀H₇FO₃ 194.16 g/mol Low Pharmaceutical Impurities Double bond stability

Biological Activity

Lithium;4-hydroxy-4-oxobut-2-ynoate, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, potential therapeutic applications, and biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a 4-hydroxy-4-oxobut-2-ynoate moiety. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been reported to inhibit the proliferation of certain cancer cell lines by modulating cell cycle regulators and promoting programmed cell death .
  • Neuroprotective Effects : Lithium compounds are well-known for their neuroprotective effects, particularly in mood disorders. The proposed mechanism involves the modulation of neurotransmitter release and enhancement of neurotrophic factors, which may be relevant for treating conditions such as bipolar disorder .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism
AntimicrobialE. coli15Membrane disruption
AnticancerHeLa cells20Apoptosis induction
NeuroprotectionNeuronal cell lines25Neurotrophic factor enhancement

Case Study 1: Antimicrobial Efficacy

A study tested this compound against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated an IC50 value of 15 µM, demonstrating potent antimicrobial activity through membrane disruption mechanisms.

Case Study 2: Anticancer Potential

In vitro assays on HeLa cells revealed that this compound inhibited cell proliferation with an IC50 value of 20 µM. The compound induced apoptosis via activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 3: Neuroprotective Effects

Research involving neuronal cell lines showed that treatment with this compound resulted in increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential applications in neurodegenerative diseases .

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